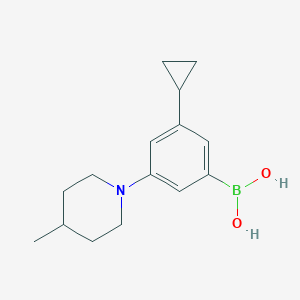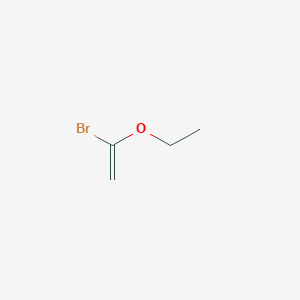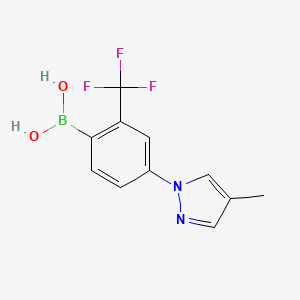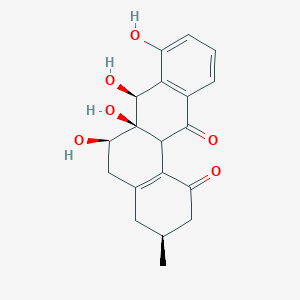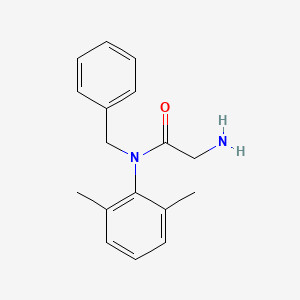
methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the triazole ring, and a methyl ester group attached to the 2-position of the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate typically involves the bromination of a triazole precursor. One common method involves the reaction of 4,5-dibromo-1H-1,2,3-triazole with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced triazole derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in materials science and catalysis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dibromo-2-methyl-2H-1,2,3-triazole: Similar structure but lacks the ester group.
4,5-Dibromo-1H-1,2,3-triazole: Similar structure but lacks the methyl group.
2-Methyl-4,5-dibromo-1,2,3-triazole: Similar structure but with different substitution patterns.
Uniqueness
Methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H5Br2N3O2 |
|---|---|
Molekulargewicht |
298.92 g/mol |
IUPAC-Name |
methyl 2-(4,5-dibromotriazol-2-yl)acetate |
InChI |
InChI=1S/C5H5Br2N3O2/c1-12-3(11)2-10-8-4(6)5(7)9-10/h2H2,1H3 |
InChI-Schlüssel |
ZIKAZSRZPNVLJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1N=C(C(=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


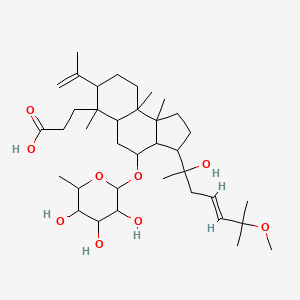
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
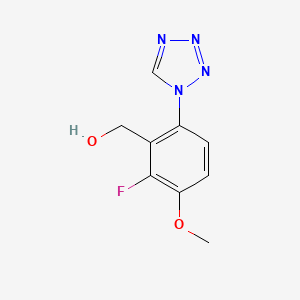
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
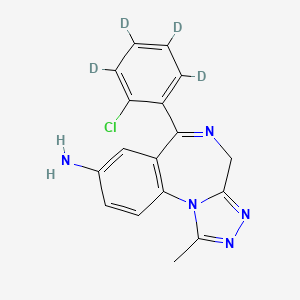
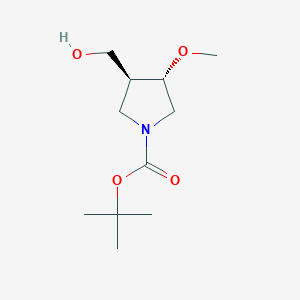
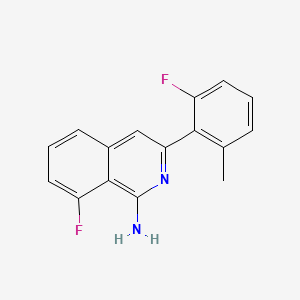
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

